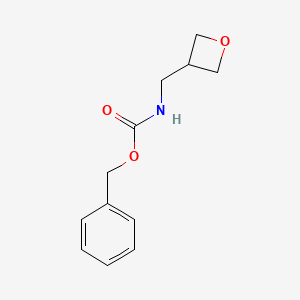

Oxetan-3-ylmethyl-carbamic acid benzyl ester

Description

Oxetan-3-ylmethyl-carbamic acid benzyl ester is a carbamate derivative featuring a benzyl ester group and an oxetan-3-ylmethyl moiety. Carbamates are widely utilized in medicinal chemistry as prodrugs, protecting groups, or bioactive agents due to their hydrolytic stability and ease of functionalization .

Properties

IUPAC Name |

benzyl N-(oxetan-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(13-6-11-7-15-8-11)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAQTZMCHJMGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, followed by deprotonation and elimination of hydrochloric acid. A base such as triethylamine (TEA) or sodium bicarbonate is typically employed to neutralize the HCl byproduct and drive the reaction to completion. The general protocol involves:

Yield Optimization and Challenges

Yields for this method typically range from 65% to 85%, contingent on reagent purity and reaction control. Key challenges include:

-

Competitive carbonate formation : Excess benzyl chloroformate may react with the solvent or itself, forming dibenzyl carbonate.

-

Oxetane ring stability : The oxetane moiety is sensitive to strong acids and bases, necessitating pH-neutral conditions during workup.

Alternative Synthesis via Oxetane Ester Intermediate

An alternative route employs a two-step sequence involving the synthesis of an oxetane ester followed by carbamate formation.

Step 1: Synthesis of Oxetane Ester

3-Methyl-3-oxetane methanol (10 ) is coupled with Cbz-glycine (9 ) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This yields the oxetane ester intermediate (11 ), which is subsequently treated with BF₃·Et₂O to form a stabilized orthoester derivative (12 ).

Table 1: Representative Conditions for Oxetane Ester Synthesis

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DCC, DMAP | DCM | 0°C → RT | 12 h | 78% |

| BF₃·Et₂O | DCM | RT | 2 h | 92% |

Step 2: Hydrogenolysis and Carbamate Formation

Hydrogenolysis of the orthoester (12 ) over palladium-on-carbon (Pd/C) under H₂ atmosphere liberates the free amine, which is immediately reacted with benzyl chloroformate to yield the target compound. This method avoids direct handling of oxetan-3-ylmethylamine, which may be hygroscopic or unstable.

Alkylation-Mediated Route

A third approach utilizes alkylation of 3-(bromomethyl)oxetane derivatives with phenolic or alcoholic nucleophiles, followed by oxidation and carbamate installation.

Alkylation of 3-(Bromomethyl)oxetane

Reaction of 3-(bromomethyl)oxetan-3-yl methanol (2 ) with phenol derivatives in acetone using K₂CO₃ as a mild base yields alkylated intermediates (4a–d ). For example:

Oxidation and Carbamate Coupling

The alkylated products are oxidized with KMnO₄ in acetone/water to form carboxylic acids (5a–d ), which are then treated with diphenylphosphoryl azide (DPPA) and benzyl alcohol to install the carbamate group.

Table 2: Alkylation-Oxidation-Carbamation Sequence

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | K₂CO₃, acetone | RT, 6 h | 72% |

| Oxidation | KMnO₄, H₂O/acetone | 0°C, 1 h | 85% |

| Carbamate formation | DPPA, BnOH, TEA | Dioxane, 60°C | 63% |

Stability Considerations During Synthesis

The oxetane ring’s susceptibility to acid- or base-mediated ring-opening necessitates careful selection of reaction conditions. Key findings include:

-

pH sensitivity : Hydrolysis of the carbamate group occurs at pH < 4 or pH > 8, leading to decomposition.

-

Thermal stability : Prolonged heating above 60°C in polar solvents (e.g., dioxane) may induce isomerization to lactone derivatives.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Classical Cbz-Cl | Simple, one-step | Requires strict pH control | 65–85% |

| Oxetane ester intermediate | Avoids free amine handling | Multi-step, costly reagents | 70–78% |

| Alkylation-oxidation | Compatible with diverse substituents | Low overall yield | 50–63% |

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-ylmethyl-carbamic acid benzyl ester can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Oxetan-3-ylmethyl-carbamic acid benzyl ester is explored for its potential therapeutic effects, including:

- Anti-inflammatory Properties : The compound may modulate immune responses, positioning it as a candidate for developing anti-inflammatory drugs.

- Respiratory Disorders : Its action on chemokine receptors suggests potential efficacy in managing conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating various diseases.

- Receptor Binding : The compound shows potential as a modulator of certain receptors, influencing cellular signaling pathways involved in inflammation and immune responses .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing other compounds. Its unique structure allows it to participate in various reactions:

- Oxidation and Reduction : The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms .

- Substitution Reactions : It can participate in substitution reactions where functional groups are replaced by others, expanding the scope of synthetic applications .

Case Studies

Several studies have highlighted the practical applications of this compound:

- Chemokine Receptor Antagonism : A study demonstrated that derivatives of this compound effectively inhibit CCR3-mediated signaling, crucial for allergic responses and asthma treatment. This suggests potential applications in developing therapies for allergic conditions .

- In Vitro Studies : In vitro experiments have shown that related compounds exhibit significant biological activities, including antagonism of chemokine receptors. These findings underscore the importance of further exploring the biological activity of this compound in similar contexts .

- Pharmacological Exploration : Given its structural similarities to known pharmacological agents, ongoing research is investigating its efficacy against various diseases, including inflammatory and respiratory disorders .

Mechanism of Action

The mechanism of action of oxetan-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The carbamate and benzyl ester groups can also interact with various enzymes and receptors, influencing the compound’s effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzyl Ester Derivatives

Benzyl esters are common in pharmaceuticals and polymers. Key comparisons include:

- Asiatic Acid Benzyl Ester : A derivative of asiatic acid (a triterpene) where benzyl esterification at Carbon 28 improved anti-glycogen phosphorylase activity by 4.5-fold, demonstrating the role of benzyl esters in enhancing bioactivity .

- 5-Oxohexanoic Acid Benzyl Ester: Used in palladium/iron-catalyzed Wacker-type oxidations, highlighting benzyl esters' stability under catalytic conditions .

- Methotrexate Benzyl Ester Derivatives: Benzyl esters serve as carboxyl-protecting groups in peptide synthesis, enabling selective deprotection via hydrogenolysis .

Table 1: Key Properties of Benzyl Ester Derivatives

tert-Butyl Carbamates

tert-Butyl (Boc) carbamates, such as (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester, are structurally distinct due to their bulkier protecting group. Boc groups are acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl), whereas benzyl esters require hydrogenolysis . This makes Boc derivatives preferable in stepwise syntheses requiring orthogonal protection strategies.

Methyl and Alkyl Esters

Methyl esters (e.g., methyl 2-benzoylamino-3-oxobutanoate) are smaller and more hydrolytically labile than benzyl esters, limiting their use in prolonged biological applications. However, they are cost-effective for industrial-scale reactions .

pH-Dependent Stability

Benzyl esters are stable under acidic conditions but hydrolyze in alkaline environments. For example, benzyl ester bonds in DHP-glucuronic acid complexes are cleaved completely under alkali treatment, releasing glucuronic acid . In contrast, tert-butyl carbamates remain intact under basic conditions but degrade in acidic media .

Table 2: Stability Under Different Conditions

| Compound Type | Acidic Stability | Alkaline Stability | Deprotection Method |

|---|---|---|---|

| Benzyl esters | High | Low | Hydrogenolysis, alkali |

| tert-Butyl carbamates | Low | High | Acid (e.g., HCl) |

| Methyl esters | Moderate | Low | Hydrolysis, enzymes |

Pharmaceuticals

Agrochemicals

Benzyl esters are used in insecticides (e.g., 4,4,5,5-tetrachloro-2,2-dimethyl-spiropentane-1-carboxylic acid 3-phenoxy-benzyl ester) for their stability and bioavailability .

Biological Activity

Oxetan-3-ylmethyl-carbamic acid benzyl ester, also known as (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, central nervous system (CNS) effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural combination of an oxetane ring , a piperidine moiety , and a carbamic acid functional group . These structural elements contribute to its reactivity and biological activity, making it a candidate for further research in drug development.

| Structural Feature | Description |

|---|---|

| Oxetane Ring | Contributes to chemical reactivity |

| Piperidine Moiety | Potential CNS activity |

| Carbamic Acid Group | Associated with various biological activities |

Antimicrobial Activity

Research indicates that many carbamate derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed the in vitro antimicrobial activity of various carbamates against a panel of microorganisms, including bacteria and fungi. The results showed that certain derivatives had notable minimum inhibitory concentrations (MICs), indicating their effectiveness against pathogenic strains.

Case Study: Antimicrobial Efficacy

- Organisms Tested: Bacteria (Gram-positive and Gram-negative), fungi

- Results: Some carbamate derivatives exhibited MIC values as low as 1 µg/mL against resistant bacterial strains.

Central Nervous System Activity

The piperidine component of the compound suggests potential CNS activity. Investigations into similar compounds have shown that modifications to the piperidine structure can enhance neuroactive properties. The mechanism may involve interactions with neurotransmitter receptors or modulation of enzyme activities related to neurotransmission.

Understanding the mechanism of action is crucial for elucidating the biological effects of this compound. Preliminary studies suggest that the compound may interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and neurotransmission. This interaction could lead to modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or analgesic actions.

Research Applications

The compound's unique structure makes it a valuable building block in organic synthesis and medicinal chemistry. Its potential applications include:

Q & A

Basic Research Questions

Q. What are the optimal pH conditions for synthesizing Oxetan-3-ylmethyl-carbamic acid benzyl ester, and how do they influence reaction efficiency?

- Methodological Answer : Reaction pH significantly impacts benzyl ester bond formation. Acidic conditions (e.g., pH 4) favor carbamate esterification by promoting nucleophilic attack of the oxetan-3-ylmethylamine’s amino group on the benzyl chloroformate electrophile. Neutral pH (6–7) may lead to competing side reactions, such as hydrolysis of the oxetane ring or undesired adducts with nucleophiles like water. Adjust pH using buffered systems (e.g., acetate buffer for acidic conditions) and monitor via in-line pH probes .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- FTIR : Confirm ester (C=O stretch ~1740 cm⁻¹) and carbamate (N-H bend ~1530 cm⁻¹) functional groups.

- ¹³C NMR : Identify carbamate carbonyl (~155 ppm), benzyl ester carbonyl (~170 ppm), and oxetane carbons (55–65 ppm).

- HPLC-MS : Assess purity and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients. Cross-polarization magic-angle spinning (CP/MAS) NMR can resolve solid-state conformational differences .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying solvent conditions?

- Methodological Answer : Contradictory yields often arise from solvent polarity effects on intermediate stability. For example:

- Polar aprotic solvents (DMF, DMSO) : Stabilize ionic intermediates but may promote oxetane ring opening.

- Non-polar solvents (toluene) : Reduce side reactions but slow reaction kinetics.

Use design of experiments (DoE) to optimize solvent mixtures (e.g., THF/water) and employ real-time reaction monitoring (e.g., Raman spectroscopy) to track intermediate formation .

Q. What role does the oxetane ring play in the stability and reactivity of this compound in aqueous vs. non-aqueous environments?

- Methodological Answer : The oxetane ring’s strain (≈26 kcal/mol) increases reactivity. In aqueous media, acidic or basic conditions may hydrolyze the ring, forming diols. In non-polar solvents, the ring remains stable but can participate in strain-release reactions (e.g., nucleophilic additions). Stability assays:

- Hydrolytic Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and quantify degradation via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. How can chemometric tools like PCA identify impurities or degradation products in samples of this compound?

- Methodological Answer : Principal component analysis (PCA) reduces dimensionality in chromatographic or spectroscopic datasets to highlight variance caused by impurities. Steps:

- Data Collection : Acquire HPLC or GC-MS profiles of multiple batches.

- PCA Modeling : Identify outliers (e.g., peaks at retention time 12.3 min) as potential degradation markers (e.g., benzyl alcohol from ester hydrolysis).

- Validation : Spike pure samples with suspected impurities (e.g., oxetan-3-ylmethanol) to confirm PCA loadings .

Methodological Notes

- Stereochemical Considerations : For analogs like cis benzyl (3-hydroxycyclohexyl)carbamate (CAS 750649-40-2), chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography resolves enantiomeric purity .

- Protection Strategies : Use Boc groups (e.g., Boc-L-aspartate 4-benzyl ester) to temporarily block reactive sites during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.